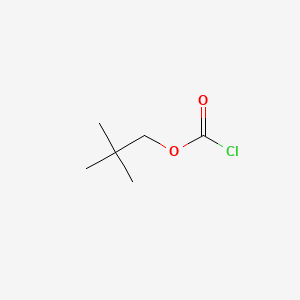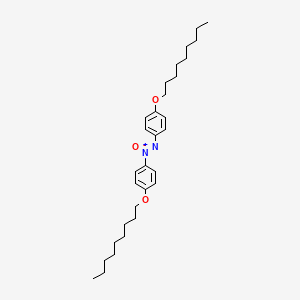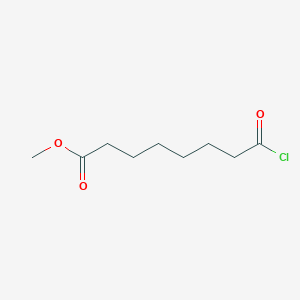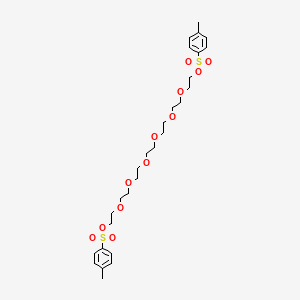
Neopentyl chloroformate
Vue d'ensemble
Description
Neopentyl chloroformate is a branched primary alkyl chloroformate . It is a useful protecting agent during peptide synthesis . It has been used in the preparation of a mixture of 11,12-dimethyltetradecanoic acid and 11-ethyl-12-methyltridecanoic acid .
Molecular Structure Analysis
The molecular formula of Neopentyl chloroformate is C6H11ClO2 . It has a molecular weight of 150.60 g/mol .Chemical Reactions Analysis
The specific rates of solvolysis of neopentyl chloroformate have been determined in 21 pure and binary solvents at 45.0 °C . In most solvents, the values are essentially identical to those for ethyl and n-propyl chloroformates .Physical And Chemical Properties Analysis
Neopentyl chloroformate has a vapor pressure of −0.65 psi at 20 °C . Its refractive index is n20/D 1.410 (lit.) . It has a boiling point of 55 °C/36 mmHg (lit.) and a density of 1.003 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Protecting Agent in Peptide Synthesis
Neopentyl chloroformate is a branched primary alkyl chloroformate and is used as a protecting agent during peptide synthesis . It plays a crucial role in the preparation of peptides, which are short chains of amino acid monomers linked by peptide bonds.
Preparation of Specific Acids
Neopentyl chloroformate has been used in the preparation of a mixture of 11,12-dimethyltetradecanoic acid and 11-ethyl-12-methyltridecanoic acid . These specific acids have various applications in scientific research.
Solvolysis Studies
The rates of solvolysis of neopentyl chloroformate have been determined in 21 pure and binary solvents at 45.0 °C . These studies provide valuable insights into the reactivity of neopentyl chloroformate and its potential applications in various chemical reactions.
Mechanistic Considerations
The specific rates of solvolysis of neopentyl chloroformate are helpful in mechanistic considerations . Understanding the mechanism of these reactions can lead to the development of new synthetic methods and the improvement of existing ones.
Industrial and Pharmaceutical Applications
Chloroformates, including neopentyl chloroformate, are used in large amounts in various industrial and pharmaceutical applications, including the preparation of dyes, plastics, bulk chemicals, pharmaceuticals, and flotation agents .
Model for Nucleophilic Substitution Reactions
The solvolyses of chloroformate esters, including neopentyl chloroformate, offer a model for nucleophilic substitution reactions of chloroformates in general . This includes their use within peptide synthesis and many other applications.
Mécanisme D'action
In aqueous-1,1,1,3,3,3-hexafluoro-2-propanol mixtures (HFIP) rich in fluoroalcohol, neopentyl chloroformate solvolyses appreciably faster than other substrates . This is due to the influence of a 1,2-methyl shift, leading to a tertiary alkyl cation, outweighing the only weak nucleophilic solvation of the cation possible in these low nucleophilicity solvents .
Safety and Hazards
Neopentyl chloroformate is classified as a dangerous good for transport and may be subject to additional shipping charges . It is flammable and toxic if inhaled . It can cause severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
2,2-dimethylpropyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3)4-9-5(7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBFHLPTCPVBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391707 | |
| Record name | Neopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20412-38-8 | |
| Record name | Neopentyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neopentyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















